3,4-Difluoro-4'-iso-propylbenzophenone
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Overview
Description
3,4-Difluoro-4’-iso-propylbenzophenone is a chemical compound with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of two fluorine atoms and an iso-propyl group attached to a benzophenone core, making it a unique and valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-4’-iso-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with iso-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 3,4-Difluoro-4’-iso-propylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-iso-propylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-4’-iso-propylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-iso-propylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the iso-propyl group, making it less hydrophobic.
4’-Iso-propylbenzophenone: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
Uniqueness
3,4-Difluoro-4’-iso-propylbenzophenone is unique due to the combination of fluorine atoms and an iso-propyl group, which enhances its chemical stability, reactivity, and binding affinity. These properties make it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-8-14(17)15(18)9-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFSVZIFEKZYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374263 |
Source
|
Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-00-2 |
Source
|
Record name | (3,4-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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